Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)
459-01-8 structure
Product Name:1-(4-Fluorophenyl)propan-2-amine hydrochloride
1-(4-Fluorophenyl)propan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 1-(4-fluorophenyl)propan-2-aMine HCl
- p-Fluoro-alpha-methylphenethylamine hydrochloride
- A-methylbenzeneethanamine hydrochloride
- UNII-YIJ78M8D5Q
- AS-45738
- CHEMBL1984078
- 1-(4-Fluorophenyl)-2-Propanamine HCl
- YIJ78M8D5Q
- 4-fluoro-
- NSC93735
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
- 1-(4-fluorophenyl)-2-propanamine hydrochloride
- Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
- 64609-06-9
- BL000373
- NSC-93735
- 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
- d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
- 1-(4-fluorophenyl)propan-2-amine;hydrochloride
- J-503317
- 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE
- 4-Fluoroamphetamine HCl
- DTXSID101348050
- p-fluoro-amphetamine hydrochloride salt
- Q27294541
- p-Fluoroamphetamine hydrochloride
- Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
- 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
- SCHEMBL15940967
- AKOS005255228
- PD019750
- 459-01-8
- rac 4-Fluoro Amphetamine Hydrochloride
- A826920
- BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- d,l-4-Fluoroamphetamine.HCl
-
- Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
- InChI Key: GKWYMWZWSCKSMT-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(=CC=1)CC(C)N
Computed Properties
- Exact Mass: 189.07200
- Monoisotopic Mass: 189.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Density: 1.042g/cm3
- Boiling Point: 215.2ºC at 760mmHg
- Flash Point: 93.6ºC
- PSA: 26.02000
- LogP: 3.21770
1-(4-Fluorophenyl)propan-2-amine hydrochloride Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-(4-Fluorophenyl)propan-2-amine hydrochloride Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent